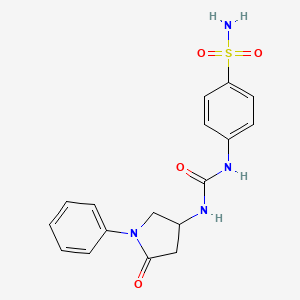
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea (3-OPSU) is a small molecule that has been gaining attention in the scientific community for its potential applications in research and drug development. 3-OPSU is a synthetic molecule that has a wide range of biochemical and physiological effects, and it has been studied for its potential use in a variety of applications, including as a drug target and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug target, as it has been found to have a wide range of biochemical and physiological effects. It has also been studied for its potential use in laboratory experiments, as it has been found to be a useful tool for the study of protein-protein interactions, enzyme inhibition, and receptor binding.
Wirkmechanismus
The exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is not yet fully understood. However, it is thought that 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea binds to and activates certain proteins, leading to a cascade of biochemical and physiological effects. It is also thought that 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea can interact with certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-proliferative effects, and it has been found to modulate the expression of certain genes. It has also been found to have neuroprotective effects, as it has been found to reduce the levels of certain neurotoxins. In addition, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have anti-cancer effects, as it has been found to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has several advantages for use in laboratory experiments. It is a small molecule, making it easy to manipulate and use in experiments. It is also relatively inexpensive and easy to synthesize, making it a cost-effective tool for research. Additionally, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea also has some limitations that should be considered when using it in laboratory experiments. It is a synthetic molecule, so there is a potential for it to have unintended effects. Additionally, the exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea is not yet fully understood, so its effects may not be fully predictable.
Zukünftige Richtungen
There are a number of potential future directions for 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea research. Further research could be conducted to better understand the exact mechanism of action of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea, as well as its potential effects on other biological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea, such as its potential use as an anti-inflammatory or anti-cancer drug. Finally, further research could be conducted to explore the potential use of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea in laboratory experiments, such as its potential use as a tool for studying protein-protein interactions or enzyme inhibition.
Synthesemethoden
3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-(4-sulfamoylphenyl)urea can be synthesized through a multi-step process that involves the reaction of 1-phenylpyrrolidine with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the reaction of the resulting product with 4-sulfamoylphenyl isocyanate. The reaction is carried out in the presence of a base, such as pyridine, and the product is purified by column chromatography.
Eigenschaften
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(4-sulfamoylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-26(24,25)15-8-6-12(7-9-15)19-17(23)20-13-10-16(22)21(11-13)14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H2,18,24,25)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXCSPXBHRFRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-ethenylphenyl)methyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6490754.png)
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6490770.png)
![4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one](/img/structure/B6490785.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6490788.png)
![ethyl 1-[1-(2-chlorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B6490794.png)
![N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490801.png)
![4-tert-butyl-N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490802.png)
![4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6490812.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490819.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6490822.png)
![1-[(4-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B6490830.png)
![3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490836.png)
![1-[(furan-2-yl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490846.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6490849.png)